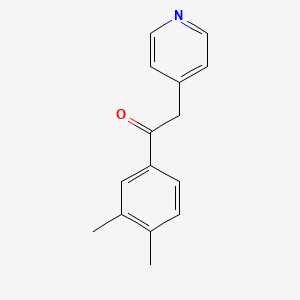
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a combination of a dimethylphenyl group and a pyridinyl group connected by an ethanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: 3,4-Dimethylbenzaldehyde and 4-pyridylacetic acid.
Condensation Reaction: The aldehyde group of 3,4-Dimethylbenzaldehyde reacts with the carboxylic acid group of 4-pyridylacetic acid under acidic or basic conditions to form the desired ethanone compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Optimized Conditions: Control of temperature, pressure, and solvent systems to maximize efficiency.
Scale-Up: Implementation of large-scale reactors and continuous flow systems for mass production.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: It may act as a nucleophile or electrophile in various organic reactions.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
1-(3,4-Dimethylphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer.
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)propan-1-one: Similar structure with an additional carbon in the ethanone bridge.
属性
CAS 编号 |
224040-82-8 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C15H15NO/c1-11-3-4-14(9-12(11)2)15(17)10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3 |
InChI 键 |
KXMOHFBIDQICAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


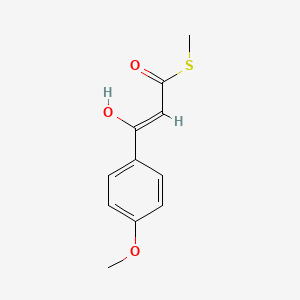
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
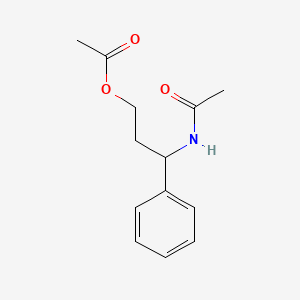
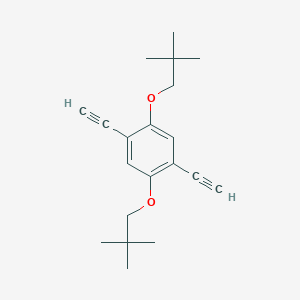
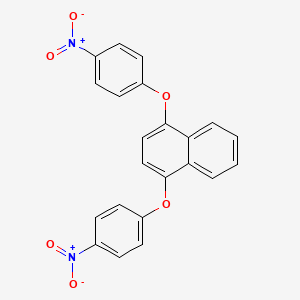
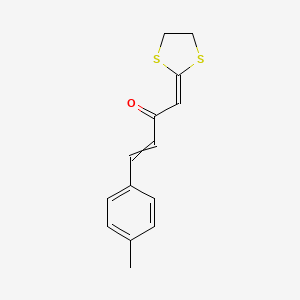
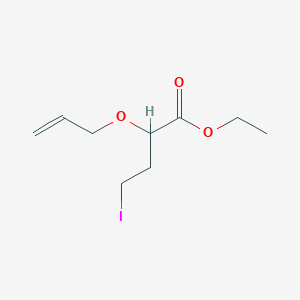
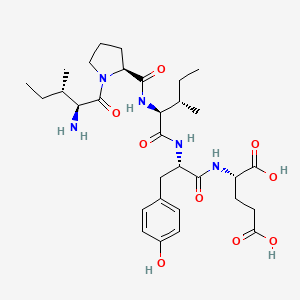
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
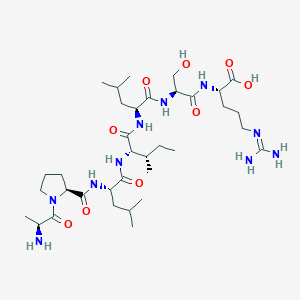
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
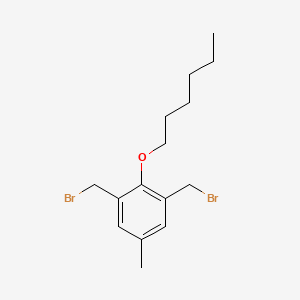
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
